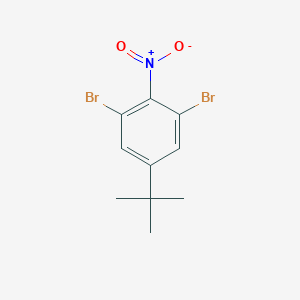
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a nitro group are substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of tert-butylbenzene. The general synthetic route involves:
Bromination: Tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 3 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon catalyst or other reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction of the nitro group yields 1,3-Dibromo-5-(tert-butyl)-2-aminobenzene.
- Oxidation of the tert-butyl group yields carboxylic acids or other oxidized products.
科学的研究の応用
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
類似化合物との比較
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dibromo-2-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1,3-Dibromo-5-(tert-butyl)-2-aminobenzene: A reduced derivative with an amino group instead of a nitro group, showing different chemical and biological properties.
Uniqueness: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is unique due to the combination of bromine, nitro, and tert-butyl groups on the benzene ring
特性
分子式 |
C10H11Br2NO2 |
|---|---|
分子量 |
337.01 g/mol |
IUPAC名 |
1,3-dibromo-5-tert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(13(14)15)8(12)5-6/h4-5H,1-3H3 |
InChIキー |
GZGSPJPWAAWBDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


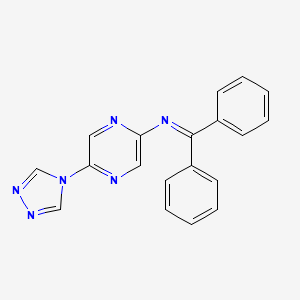

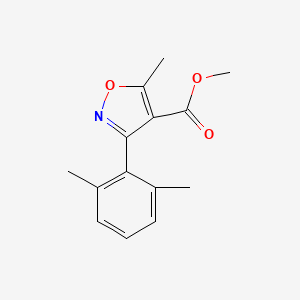
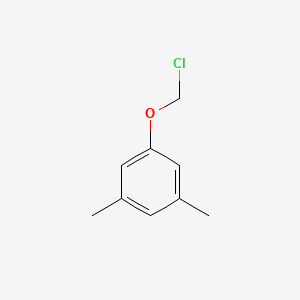

![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)

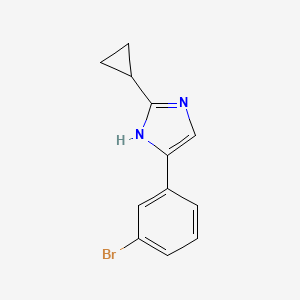
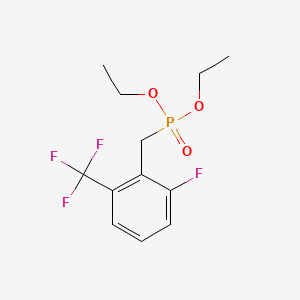

![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)


